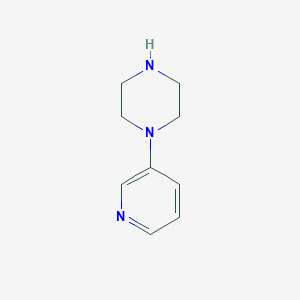

1-Pyridin-3-yl-piperazine

概要

説明

1-Pyridin-3-yl-piperazine (CAS: 67980-77-2) is a heterocyclic compound featuring a pyridine ring attached to a piperazine moiety at the 3-position. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The compound is synthesized via coupling reactions, as demonstrated by the reaction of this compound dihydrochloride with 3-chloro-4-methyl-6-phenylpyridazine in water, yielding 19% after purification by column chromatography . Its commercial availability (e.g., J&W Pharmlab offers 97% purity at varying scales) underscores its utility in research .

準備方法

Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which are then deprotected to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing efficient purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: 1-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

1-Pyridin-3-yl-piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic and antidepressant agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of 1-Pyridin-3-yl-piperazine involves its interaction with specific molecular targets. It acts as an antagonist at alpha-2 adrenergic receptors, which are involved in the regulation of neurotransmitter release. By binding to these receptors, it can modulate the release of norepinephrine and other neurotransmitters, leading to its therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : The parent compound’s low yield (19%) contrasts with derivatives like the trifluoromethylphenyl analog (55%), suggesting substituent-dependent reaction optimizations .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1-(6-Nitropyridin-3-yl)piperazine) may introduce toxicity risks (H302 hazard), while methyl groups improve lipophilicity for enhanced bioavailability .

Physicochemical and Spectroscopic Properties

NMR and IR Data

- 1-Pyridin-3-yl-piperazine dihydrochloride : 1H NMR (CDCl₃) shows pyridine protons at δ 8.37 (s, 1H), 8.14 (s, 1H), and aromatic couplings (J = 7.0 Hz) .

- Arylpiperazine Derivatives : Piperazine carbons in 1-arylpiperazines exhibit 13C NMR shifts near 45–55 ppm, while trifluoromethyl groups show distinct 19F NMR signals .

- Triazene Analogs : IR spectra of triazenes derived from 1-alkylpiperazines display C=O stretches at ~1645 cm⁻¹ and C-N vibrations at ~1106 cm⁻¹ .

Stability and Reactivity

生物活性

1-Pyridin-3-yl-piperazine (also known as 1-(pyridin-3-yl)piperazine) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its piperazine ring substituted with a pyridine moiety at the 3-position. This structure contributes to its diverse biological activities, particularly its interaction with various neurotransmitter receptors.

Target Receptors:

this compound primarily interacts with:

- α2-Adrenergic Receptors: It acts as a selective antagonist, influencing neurotransmitter release and potentially modulating mood and anxiety levels.

- Histamine H3 Receptors: This interaction may affect sleep-wake cycles and appetite regulation.

- Sigma-1 Receptors: These receptors are implicated in neuroprotection and modulation of pain perception.

Mode of Action:

The compound's antagonistic activity at α2-adrenergic receptors leads to increased norepinephrine and dopamine levels, which can have antidepressant and anxiolytic effects. Additionally, its interactions with histamine H3 and sigma-1 receptors suggest broader implications in neuropharmacology, including potential applications in treating psychiatric disorders.

Antidepressant and Anxiolytic Effects

Research has indicated that this compound exhibits significant antidepressant-like effects in animal models. For instance, studies have shown that it can reduce immobility time in the forced swim test, a common measure of antidepressant activity . Its ability to enhance neurotransmitter release aligns with findings that support its potential use in treating depression and anxiety disorders.

Anti-Tubercular Activity

Some derivatives of this compound have demonstrated anti-tubercular activity against Mycobacterium tuberculosis. In vitro assays indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in tuberculosis treatment .

Research Applications

This compound is widely used in scientific research for various purposes:

- Drug Discovery: It serves as a building block for synthesizing novel compounds targeting different receptors involved in neurological disorders.

- Pharmaceutical Development: The compound is being explored for its potential therapeutic effects, including roles as an antipsychotic and antidepressant agent .

- Biochemical Studies: It is employed to study enzyme inhibitors and receptor antagonists, contributing to the understanding of complex biochemical pathways.

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, administration of this compound led to a statistically significant decrease in depressive-like behaviors compared to control groups. The results suggested that the compound's action on α2-adrenoceptors was critical for its antidepressant effects .

Case Study 2: Anti-Tubercular Activity

A series of piperazine derivatives were synthesized based on the structure of this compound. These compounds were tested against Mycobacterium tuberculosis H37Ra, showing promising results with several derivatives exhibiting MIC values lower than standard treatments. This highlights the compound's potential role in developing new anti-tubercular therapies .

Data Tables

| Compound Derivatives | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A (Piperazine derivative) | Anti-tubercular | < 10 |

| Compound B (Piperazine derivative) | Anti-tubercular | < 20 |

| Compound C (Pyridine derivative) | Moderate agonist on PPAR | 15 |

Q & A

Q. What are the common synthetic routes for 1-Pyridin-3-yl-piperazine, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine with 3-bromopyridine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution at the pyridinyl nitrogen. Alternative routes include Buchwald-Hartwig amination using palladium catalysts for aryl halide coupling . Yield optimization requires careful control of stoichiometry (1:1.2 piperazine:halopyridine), temperature (80–120°C), and reaction time (12–24 hours). Impurities such as bis-alkylated byproducts can be minimized by using excess piperazine .

Q. How is this compound structurally characterized, and what spectral benchmarks are critical?

Basic

Structural characterization relies on:

- ¹H/¹³C NMR : Peaks for piperazine protons (δ 2.5–3.5 ppm as multiplet) and pyridinyl protons (δ 7.1–8.5 ppm as doublets). Deshielding of piperazine N–H protons (if present) occurs at δ ~1.5 ppm .

- IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and aromatic C–C/C–N vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 164.2 (C₉H₁₂N₃⁺) with fragmentation patterns confirming piperazine ring cleavage .

Q. What are the key applications of this compound in medicinal chemistry research?

Basic

This compound serves as:

- A ligand scaffold for designing serotonin/dopamine receptor modulators due to its dual aromatic and aliphatic amine groups .

- An intermediate for synthesizing kinase inhibitors (e.g., pyridine-linked triazenes) .

- A probe for studying structure-activity relationships (SAR) in neuropharmacology, leveraging its π-π stacking and hydrogen-bonding capabilities .

Q. How does the electronic nature of substituents on the pyridine ring affect the reactivity of this compound?

Advanced

Electron-withdrawing groups (e.g., –NO₂ at the pyridine 4-position) reduce nucleophilicity at the piperazine nitrogen, slowing subsequent alkylation/acylation reactions. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity but may sterically hinder coupling. Computational studies (DFT) show a linear correlation between Hammett σ values and reaction rates in SNAr reactions .

Q. How can researchers address solubility challenges of this compound in biological assays?

Advanced

Low aqueous solubility (log P ~1.2) is mitigated by:

- Salt formation : Hydrochloride salts (e.g., this compound·HCl) improve solubility in PBS (pH 7.4) .

- Co-solvents : Use of DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- Prodrug strategies : Esterification of the piperazine nitrogen to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

Advanced

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention time differences ≥2 minutes indicate enantiomeric separation .

- Circular Dichroism (CD) : Peaks at 220–260 nm correlate with absolute configuration.

- X-ray Crystallography : Resolves racemic mixtures via crystallization with chiral counterions (e.g., tartrate) .

Q. What strategies resolve conflicting receptor binding data for this compound derivatives?

Advanced

Contradictions in IC₅₀ values often arise from assay conditions. Solutions include:

- Standardized protocols : Uniform buffer pH (7.4), temperature (25°C), and radioligand concentrations (e.g., [³H]spiperone for dopamine D₂ receptors) .

- Computational docking : MD simulations (e.g., AutoDock Vina) to validate binding poses against crystal structures (e.g., PDB ID: 6CM4) .

- Metabolite screening : LC-MS/MS to rule out interference from degradation products .

Q. How are computational tools used to predict the pharmacokinetics of this compound analogs?

Advanced

- ADMET Prediction : SwissADME estimates bioavailability (30–50% due to moderate permeability) and CYP450 inhibition risks (CYP2D6 IC₅₀ ~10 µM) .

- QSAR Models : Correlate log D values (1.5–2.5) with BBB penetration using Molinspiration descriptors .

- PBPK Modeling : GastroPlus simulations to optimize dosing regimens for in vivo studies .

Q. What safety precautions are critical when handling this compound hydrochloride?

Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders (LD₅₀ >500 mg/kg in rodents) .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How do steric effects in N-alkylated this compound derivatives influence biological activity?

Advanced

Bulky alkyl groups (e.g., –CH₂Ph) reduce off-target binding but may decrease solubility. SAR studies show:

- N-Methylation : Enhances metabolic stability (t₁/₂ >2 hours in liver microsomes) .

- N-Benzylation : Increases 5-HT₁A receptor affinity (Ki ~15 nM) but reduces D₂ selectivity .

- Stereochemistry : R-enantiomers often show 10–100x higher potency than S-counterparts in receptor assays .

特性

IUPAC Name |

1-pyridin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJHEWLYGJJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331321 | |

| Record name | 1-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67980-77-2 | |

| Record name | 1-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。